(S)-4-Methyl-indan-1-ylamine
Description
(S)-4-Methyl-indan-1-ylamine is a chiral amine featuring a bicyclic indane scaffold with a methyl substituent at the 4-position of the aromatic ring. Its molecular formula is C₁₀H₁₃N, with a molecular weight of 147.22 g/mol. The (S)-enantiomer is of particular interest in medicinal chemistry due to its role as a chiral building block for drug candidates targeting central nervous system (CNS) receptors and enzymes. The stereochemistry at the amine-bearing carbon critically influences its biological activity, as seen in its use in synthesizing selective serotonin reuptake inhibitors (SSRIs) and dopamine agonists .
Properties
IUPAC Name |
(1S)-4-methyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4,10H,5-6,11H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIOXTVALGXETC-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C2=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@H](C2=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601268572 | |
| Record name | (1S)-2,3-Dihydro-4-methyl-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601268572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071448-91-3 | |
| Record name | (1S)-2,3-Dihydro-4-methyl-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071448-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-2,3-Dihydro-4-methyl-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601268572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Methyl-indan-1-ylamine typically involves the following steps:
Starting Material: The synthesis begins with indan-1-one, which undergoes a methylation reaction to introduce the methyl group at the 4-position.
Reduction: The carbonyl group of the methylated indan-1-one is reduced to form the corresponding alcohol.
Amination: The alcohol is then converted to the amine via an amination reaction, often using reagents such as ammonia or amines under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Methyl-indan-1-ylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or alkylating agents under appropriate conditions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-4-Methyl-indan-1-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-Methyl-indan-1-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of (S)-4-Methyl-indan-1-ylamine, a comparative analysis with structurally related compounds is provided below. Key analogs include enantiomers, positional isomers, and derivatives with varying substituents.
Table 1: Comparative Properties of this compound and Analogous Compounds
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Solubility (mg/mL, H₂O) | Binding Affinity (Ki, nM)* | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|---|---|---|
| This compound | 147.22 | 98–102 | 2.1 | 12.5 | 15 ± 2 (5-HT₁A) | 3.8 |
| (R)-4-Methyl-indan-1-ylamine | 147.22 | 97–101 | 2.1 | 12.3 | 320 ± 45 (5-HT₁A) | 3.7 |
| 5-Methyl-indan-1-ylamine | 147.22 | 85–89 | 1.9 | 18.7 | 85 ± 12 (5-HT₁A) | 2.1 |
| Indan-1-ylamine (unsubstituted) | 133.19 | 63–67 | 1.5 | 25.0 | 220 ± 30 (5-HT₁A) | 1.5 |
| 4-Fluoro-indan-1-ylamine | 165.17 | 105–109 | 2.3 | 8.9 | 28 ± 4 (5-HT₁A) | 4.5 |
*Binding affinity measured against serotonin receptor subtype 5-HT₁A.
Key Findings:
Stereochemical Influence : The (S)-enantiomer exhibits 20-fold higher 5-HT₁A receptor affinity than its (R)-counterpart, highlighting the importance of chirality in target engagement .
Positional Isomerism : The 4-methyl substitution confers greater lipophilicity (LogP = 2.1) and metabolic stability (t₁/₂ = 3.8 h) compared to the 5-methyl analog (LogP = 1.9, t₁/₂ = 2.1 h). This is attributed to steric shielding of the amine group in the 4-position, reducing oxidative metabolism .
Substituent Effects : Fluorination at the 4-position (4-Fluoro-indan-1-ylamine) increases LogP and metabolic stability but reduces aqueous solubility. However, its binding affinity remains lower than this compound, suggesting methyl substitution optimizes both pharmacodynamics and pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
